5-amino-2-oxopentanoate

Description

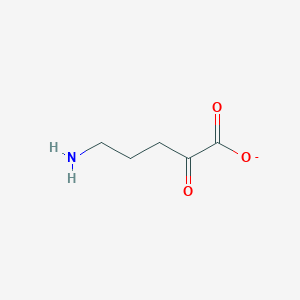

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H8NO3- |

|---|---|

Molecular Weight |

130.12 g/mol |

IUPAC Name |

5-amino-2-oxopentanoate |

InChI |

InChI=1S/C5H9NO3/c6-3-1-2-4(7)5(8)9/h1-3,6H2,(H,8,9)/p-1 |

InChI Key |

BWHGMFYTDQEALD-UHFFFAOYSA-M |

SMILES |

C(CC(=O)C(=O)[O-])CN |

Canonical SMILES |

C(CC(=O)C(=O)[O-])CN |

Origin of Product |

United States |

Metabolic Transformations and Pathways Involving 5 Amino 2 Oxopentanoate

Biosynthetic Routes

5-Amino-2-oxopentanoate is synthesized through several enzymatic reactions, playing a role in amino acid metabolism.

Enzymatic Conversion from D-Ornithine via D-Amino Acid Oxidase

One of the primary biosynthetic pathways of this compound involves the oxidative deamination of D-ornithine. bovinedb.ca This reaction is catalyzed by the enzyme D-amino acid oxidase (DAO) [EC 1.4.3.3]. nih.gov The process utilizes oxygen and water to convert D-ornithine into this compound, with ammonia (B1221849) and hydrogen peroxide as byproducts.

DAO exhibits broad substrate specificity, acting on various D-amino acids, particularly those with small hydrophobic side chains, as well as those with polar, aromatic, and basic groups. This enzyme is crucial for the removal of D-amino acids that can accumulate during aging. In humans and other mammals, this pathway is part of the D-arginine and D-ornithine metabolism. smolecule.com

Table 1: Enzymatic Conversion of D-Ornithine to this compound

| Reactants | Enzyme | Products |

|---|---|---|

| D-Ornithine, Water, Oxygen | D-Amino Acid Oxidase (DAO) | This compound, Ammonia, Hydrogen Peroxide |

Formation from Glutamyl-5-Phosphate via Glutamate-5-Semialdehyde Dehydrogenase

In the biosynthesis of proline, this compound is not directly formed from glutamyl-5-phosphate. Instead, L-glutamate 5-semialdehyde is an intermediate. L-glutamate is first phosphorylated to L-glutamyl 5-phosphate by γ-glutamyl kinase. ecmdb.caresearchgate.net Subsequently, glutamate-5-semialdehyde dehydrogenase [EC 1.2.1.41] catalyzes the reduction of L-glutamyl 5-phosphate to L-glutamate 5-semialdehyde. ecmdb.cawikipedia.orgwikipedia.orgebi.ac.uk L-glutamate 5-semialdehyde, also known as (S)-2-amino-5-oxopentanoic acid, is an isomer of this compound. qmul.ac.uknih.gov It is L-glutamate 5-semialdehyde that then undergoes spontaneous cyclization to form Δ¹-pyrroline-5-carboxylate, a key precursor in proline synthesis. researchgate.netqmul.ac.uk

Role as an Intermediate in Ornithine-to-Proline Biosynthesis in Plants

Tracer experiments in plant species such as Nicotiana tabacum, Datura stramonium, and Lupinus angustifolius have demonstrated that the conversion of ornithine to proline proceeds via this compound (α-keto-δ-aminovaleric acid). nih.gov This pathway involves the loss of the α-hydrogen atom of ornithine while retaining the δ-hydrogen atoms, which is consistent with an intermediate state of this compound. nih.gov This finding has challenged the previously accepted route that involved glutamic γ-semialdehyde as the sole intermediate. nih.gov

Catabolic and Interconversion Pathways

The breakdown and conversion of this compound are crucial for maintaining metabolic balance.

Conversion to L-Glutamate

This compound can be converted to L-glutamate. This conversion is part of the proline degradation pathway where L-glutamate γ-semialdehyde, the tautomer of (S)-1-pyrroline-5-carboxylate, is irreversibly oxidized to L-glutamate. qmul.ac.uk This reaction is catalyzed by L-glutamate γ-semialdehyde dehydrogenase [EC 1.2.1.88], which uses NAD+ as a cofactor. qmul.ac.uk

Non-Enzymatic Cyclization to 1-Pyrroline-2-Carboxylate (B1249155)

A significant metabolic fate of this compound is its spontaneous, non-enzymatic cyclization in aqueous environments to form 1-pyrroline-2-carboxylate (P2C). unipi.itmdpi.com This intramolecular reaction involves the nucleophilic attack of the δ-amino group on the carbonyl carbon at the C2 position. mdpi.com This cyclization is a crucial step in certain biosynthetic pathways. For instance, in some proposed routes for the biosynthesis of pyrrolysine, an analogue of lysine (B10760008), 5-amino-2-oxopentanoic acid undergoes spontaneous cyclization to 1-pyrroline-2-carboxylate. google.com This intermediate can then be further converted to D-1-pyrroline-5-carboxylate. google.com

The formation of P2C from this compound is analogous to the cyclization of L-glutamate-γ-semialdehyde (L-GSA) to Δ1-pyrroline-5-carboxylate (P5C), a key step in proline biosynthesis. mdpi.comnih.gov In the context of the enzyme ornithine cyclodeaminase, it has been proposed that the formation of this compound through the hydrolysis of an iminium intermediate is one possible pathway leading to the formation of P2C, which is then reduced to L-proline. mdpi.com

Role in D-Arginine and D-Ornithine Catabolism

This compound is a central metabolite in the catabolism of D-arginine and D-ornithine in various organisms, including humans and cattle. bovinedb.cahmdb.ca The metabolism of D-amino acids is essential as they can be present in high concentrations and are involved in various biological functions. The primary enzyme responsible for the initial step in this pathway is D-amino-acid oxidase (DAAO), which facilitates the deamination of D-amino acids.

In this pathway, D-ornithine is converted to 5-amino-2-oxopentanoic acid. bovinedb.cahmdb.cahmdb.ca This reaction can be catalyzed by D-amino-acid oxidase, which acts on D-ornithine in the presence of water and oxygen to produce 5-amino-2-oxopentanoic acid, ammonia, and hydrogen peroxide. kegg.jp Alternatively, a D-ornithine:2-oxoglutarate aminotransferase can catalyze the reaction between D-ornithine and a 2-oxo acid to yield 5-amino-2-oxopentanoic acid and a D-amino acid. genome.jp

Similarly, D-arginine can be catabolized, leading to the formation of intermediates that enter this pathway. In some bacteria like Pseudomonas aeruginosa, a FAD-dependent catabolic D-arginine dehydrogenase (DauA) catalyzes the oxidative deamination of D-arginine to 5-guanidino-2-oxopentanoate (B1236268) (2-ketoarginine) and ammonia. uniprot.org This enzyme also exhibits activity towards D-ornithine. uniprot.org

Connections to N2-Succinyl-L-Glutamic Acid 5-Semialdehyde Pathways

N2-Succinyl-L-glutamic acid 5-semialdehyde, also known as (2S)-2-(3-carboxypropanoylamino)-5-oxopentanoic acid, is a dicarboxylic acid monoamide. contaminantdb.ca It is formed by the formal condensation of the amino group of L-glutamic 5-semialdehyde with one of the carboxyl groups of succinic acid. contaminantdb.ca This compound is an intermediate in the arginine and proline metabolism pathway. kegg.jp

While a direct enzymatic conversion between this compound and N2-succinyl-L-glutamic acid 5-semialdehyde is not explicitly detailed in the provided search results, their structural relationship and co-occurrence in related metabolic pathways suggest a potential connection. N2-Succinyl-L-glutamic acid 5-semialdehyde is a substrate for enzymes such as succinate (B1194679) semialdehyde dehydrogenase and ornithine aminotransferase (mitochondrial). umaryland.edu The latter is a key enzyme in ornithine metabolism, which, as discussed, also involves this compound. The structural similarity lies in the 5-oxopentanoic acid backbone, with the key difference being the substituent on the amino group.

Enzymological Characterization of 5 Amino 2 Oxopentanoate Interacting Proteins

D-Amino Acid Oxidase (DAO)

D-Amino Acid Oxidase (DAO) is a flavoenzyme that plays a crucial role in the metabolism of D-amino acids. nih.govnih.gov It is a peroxisomal enzyme that utilizes Flavin Adenine Dinucleotide (FAD) as a cofactor. wikipedia.orglife-science-alliance.org

Catalytic Mechanism and Substrate Specificity for D-Ornithine

The primary function of DAO is to catalyze the oxidative deamination of D-amino acids, converting them into their corresponding α-keto acids, along with the production of ammonia (B1221849) and hydrogen peroxide. wikipedia.org The biosynthesis of 5-amino-2-oxopentanoate occurs through the action of D-amino acid oxidase on D-ornithine. hmdb.cabovinedb.ca

The catalytic mechanism is a process of hydride transfer. pnas.org High-resolution structural studies have shown that the α-carbon-hydrogen bond of the substrate points directly towards the N(5) position of the flavin ring, a configuration ideal for efficient hydride transfer. pnas.org This direct transfer of a hydride from the substrate's α-carbon to the flavin N5 is a key step in the dehydrogenation process. researchgate.net The resulting imino acid is then released from the enzyme and spontaneously hydrolyzes to the corresponding keto acid and ammonia. pnas.org

DAO exhibits broad substrate specificity but is most active toward neutral D-amino acids. wikipedia.org It shows a preference for those with small hydrophobic side chains, followed by those with polar, aromatic, and basic groups. hmdb.ca Notably, it is not active on acidic D-amino acids. nih.govnih.gov In mammals, one of its most significant substrates is D-serine, which is involved in neurotransmission. wikipedia.org The enzyme's ability to act on a variety of D-amino acids makes it important for detoxification processes. wikipedia.org

Table 1: Reaction Catalyzed by D-Amino Acid Oxidase

| Substrate | Enzyme | Product | Co-product |

|---|---|---|---|

| D-Ornithine | D-Amino Acid Oxidase | This compound | Ammonia, Hydrogen Peroxide |

Coenzyme Requirements (e.g., FAD)

D-Amino Acid Oxidase is an FAD-dependent enzyme. nih.gov The FAD cofactor is essential for the enzyme's catalytic activity, participating directly in the redox reaction. life-science-alliance.org The FAD molecule acts as a prosthetic group, and its reduction state is the same at the beginning and end of the catalytic cycle. msu.ru

The catalytic cycle involves two main half-reactions: a reductive and an oxidative phase. In the reductive half-reaction, the FAD cofactor is reduced by the D-amino acid substrate. In the oxidative half-reaction, the reduced flavin is reoxidized by molecular oxygen, which produces hydrogen peroxide. pnas.org In human DAO, the interaction with the FAD cofactor is relatively weak, suggesting that in a physiological setting, a significant portion of the enzyme may exist in an inactive, apoprotein form. nih.govnih.gov The binding of a substrate or other active-site ligands helps to stabilize the binding of FAD, thereby promoting the enzyme's catalytic competence. nih.govnih.gov

Glutamate-5-Semialdehyde Dehydrogenase (GSADH)

Glutamate-5-semialdehyde dehydrogenase (GSADH) is an enzyme that belongs to the oxidoreductase family. ebi.ac.uk It is also known by other names such as gamma-glutamyl phosphate (B84403) reductase and glutamate-gamma-semialdehyde dehydrogenase. ebi.ac.uk

Role in Glutamate (B1630785) and Proline Biosynthesis

GSADH plays a critical role in the biosynthesis of proline. pnas.org Specifically, it catalyzes the second step in the proline biosynthetic pathway. pnas.orgmsu.ru This reaction is the NADPH-dependent, reversible reduction of L-glutamyl-5-phosphate to glutamate-5-semialdehyde. pnas.org Glutamate-5-semialdehyde is a key intermediate in the synthesis of both proline and arginine.

The reaction catalyzed by GSADH is as follows: L-glutamyl 5-phosphate + NADPH + H+ ⇌ L-glutamate 5-semialdehyde + phosphate + NADP+ pnas.org

This enzyme is also involved in the urea (B33335) cycle and the metabolism of various amino groups. ebi.ac.uk In plants and mammals, GSADH is part of a bifunctional enzyme that also contains a glutamate 5-kinase domain, which catalyzes the first step in proline biosynthesis. pnas.org

Structural and Functional Aspects

Structurally, GSADH is composed of three main domains: a catalytic domain, a cofactor-binding domain, and an oligomerization domain. pnas.org Both the catalytic and cofactor-binding domains have a similar three-layered α-β-α fold. pnas.org It is believed that these two domains close around the NADPH and gamma-glutamyl-phosphate ligands upon binding, which orients a conserved cysteine residue for catalysis. pnas.org The third domain, the oligomerization domain, forms an antiparallel β-sheet. pnas.org Like many other aldehyde dehydrogenases, GSADH is expected to exist as a dimer or a tetramer. pnas.org

In Escherichia coli, the purified GSADH has a molecular weight of 1.89 x 10^5 and is composed of four identical subunits, each with a molecular weight of 4.7 x 10^4. msu.ru The enzyme has an optimal pH of 7.0 and is stable for extended periods at this pH. msu.ru However, it is rapidly inactivated at temperatures above 50°C and is sensitive to inhibition by p-chloro-mercuribenzoate, as well as copper and nickel ions. msu.ru

Table 2: Structural and Functional Properties of E. coli GSADH

| Property | Detail |

|---|---|

| Molecular Weight (Native) | 1.89 x 10^5 |

| Subunit Composition | 4 identical subunits |

| Subunit Molecular Weight | 4.7 x 10^4 |

| Optimal pH | 7.0 |

| Thermal Stability | Rapidly inactivated > 50°C |

| Inhibitors | p-chloro-mercuribenzoate, Cu2+, Ni2+ |

Transaminases Associated with this compound Metabolism

Transaminases, also known as aminotransferases, are a family of enzymes that catalyze the interconversion of amino acids and α-keto acids. In the context of this compound metabolism, certain transaminases play a key role.

One such enzyme is 5-aminovalerate transaminase. prospecbio.com This enzyme catalyzes the reaction between 5-aminopentanoate (a related compound to this compound) and 2-oxoglutarate to produce 5-oxopentanoate (B1240814) and L-glutamate. prospecbio.comebi.ac.uk This reaction is a critical step in lysine (B10760008) degradation. prospecbio.com Like other transaminases, 5-aminovalerate transaminase requires pyridoxal (B1214274) phosphate as a cofactor to facilitate the transfer of the amino group. prospecbio.comebi.ac.uk

Another relevant enzyme is D-ornithine:2-oxoglutarate aminotransferase, which catalyzes the reaction between D-Ornithine and a 2-Oxo acid to form 5-Amino-2-oxopentanoic acid and a D-Amino acid.

Additionally, Alanine--glyoxylate aminotransferase 2, a multifunctional enzyme with broad substrate specificity, can catalyze the conversion of L-ornithine and pyruvate (B1213749) to this compound and L-alanine.

Table 3: Transaminase Reactions in this compound Metabolism

| Enzyme | Substrates | Products | Cofactor |

|---|---|---|---|

| 5-aminovalerate transaminase | 5-aminopentanoate, 2-oxoglutarate | 5-oxopentanoate, L-glutamate | Pyridoxal phosphate |

| D-ornithine:2-oxoglutarate aminotransferase | D-Ornithine, 2-Oxo acid | 5-Amino-2-oxopentanoic acid, D-Amino acid | Pyridoxal phosphate |

| Alanine--glyoxylate aminotransferase 2 | L-ornithine, pyruvate | This compound, L-alanine | Pyridoxal phosphate |

2,5-Diaminovalerate Transaminase (EC 2.6.1.8)

Historically, 2,5-diaminovalerate transaminase was assigned the EC number 2.6.1.8 and was understood to catalyze the chemical reaction that forms this compound. The reaction was described as the transfer of an amino group from 2,5-diaminopentanoate to 2-oxoglutarate, yielding this compound and L-glutamate. wikipedia.org This enzyme was classified as a transaminase, a family of transferases that shuttle nitrogenous groups, and was known to utilize pyridoxal phosphate as a cofactor. wikipedia.org

However, the entry for EC 2.6.1.8 has since been deleted from the official enzyme nomenclature of the International Union of Biochemistry and Molecular Biology (IUBMB). qmul.ac.ukexpasy.org The reason cited for the deletion is that the entry was determined to be incorrect. qmul.ac.uk Therefore, while historical literature may reference this enzyme in the context of this compound metabolism, it is no longer recognized as a valid and distinct enzyme classification.

| Enzyme Classification Data for 2,5-Diaminovalerate Transaminase | |

| Systematic Name | 2,5-diaminopentanoate:2-oxoglutarate aminotransferase |

| Common Names | Diamino-acid transaminase, Diamino acid aminotransferase |

| EC Number | 2.6.1.8 (Deleted) qmul.ac.ukexpasy.org |

| Substrates | 2,5-diaminopentanoate, 2-oxoglutarate wikipedia.org |

| Products | This compound, L-glutamate wikipedia.org |

| Cofactor | Pyridoxal phosphate wikipedia.org |

| Status | Entry deleted as incorrect qmul.ac.uk |

5-Aminopentanoate:2-Oxoglutarate Aminotransferase (EC 2.6.1.48)

5-Aminopentanoate:2-oxoglutarate aminotransferase (also known as 5-aminovalerate transaminase) is an enzyme that catalyzes the reaction between 5-aminopentanoate and 2-oxoglutarate. qmul.ac.ukwikipedia.org This process results in the production of 5-oxopentanoate and L-glutamate. qmul.ac.ukwikipedia.org This enzyme is a pyridoxal-phosphate protein and plays a role in the degradation pathway of lysine. qmul.ac.ukwikipedia.orgcreative-enzymes.com

It is important to note that the product of this specific enzymatic reaction is 5-oxopentanoate, not the focal compound this compound. genome.jpuniprot.org The enzyme belongs to the transferase family, specifically the transaminases. wikipedia.org

| Enzymological Profile of EC 2.6.1.48 | |

| Accepted Name | 5-aminovalerate transaminase qmul.ac.uk |

| Systematic Name | 5-aminopentanoate:2-oxoglutarate aminotransferase qmul.ac.uk |

| EC Number | 2.6.1.48 qmul.ac.ukwikipedia.org |

| CAS Registry Number | 37277-97-7 qmul.ac.uk |

| Reaction | 5-aminopentanoate + 2-oxoglutarate <=> 5-oxopentanoate + L-glutamate qmul.ac.ukwikipedia.org |

| Cofactor | Pyridoxal phosphate qmul.ac.ukgenome.jp |

| Metabolic Pathway | Lysine degradation wikipedia.org |

Pyridoxal Phosphate Coenzyme Interactions

Pyridoxal phosphate (PLP), the active form of vitamin B6, is a crucial coenzyme for a vast array of enzymatic reactions, including all transaminations. drugbank.comwikipedia.org Its versatility stems from its ability to covalently bind to the substrate and act as an electrophilic catalyst, which stabilizes various carbanionic reaction intermediates. wikipedia.org

In aminotransferases, the aldehyde group of PLP initially forms a Schiff base (an internal aldimine) with the ε-amino group of a specific lysine residue within the enzyme's active site. drugbank.comwikipedia.org When the amino acid substrate enters the active site, its α-amino group displaces the lysine's ε-amino group in a process called transaldimination, forming a new Schiff base with the coenzyme. drugbank.com This substrate-PLP aldimine undergoes a series of electron rearrangements. The aldimine is deprotonated to form a quinoid intermediate, which then accepts a proton at a different position to become a ketimine. drugbank.com Finally, the ketimine is hydrolyzed, leaving the amino group attached to the coenzyme, which is now in the form of pyridoxamine (B1203002) phosphate (PMP), and releasing the resulting α-keto acid. drugbank.comwikipedia.org The PMP then transfers the amino group to the co-substrate (like 2-oxoglutarate) to regenerate the PLP-enzyme complex and form a new amino acid (like glutamate). wikipedia.org

Related Decarboxylases (e.g., 5-Guanidino-2-Oxopentanoate (B1236268) Decarboxylase, EC 4.1.1.75)

While not directly interacting with this compound, decarboxylases acting on structurally similar compounds provide insight into related metabolic pathways. An example is 5-guanidino-2-oxopentanoate decarboxylase (EC 4.1.1.75). wikipedia.orgexpasy.org This enzyme is involved in the L-arginine catabolic pathway in organisms like Pseudomonas putida. wikipedia.org

This enzyme belongs to the lyase family and specifically cleaves a carbon-carbon bond in its substrate. wikipedia.org It catalyzes the decarboxylation of 5-guanidino-2-oxopentanoate to produce 4-guanidinobutanal (B1206143) and carbon dioxide. wikipedia.orgebi.ac.uk Unlike the previously discussed transaminases, this decarboxylase utilizes thiamin diphosphate (B83284) and a divalent cation as cofactors. wikipedia.org The substrate, 5-guanidino-2-oxopentanoate, shares the same 2-oxopentanoate (B1239548) backbone as the primary compound of interest, differing only in the substitution at the 5-carbon (guanidino vs. amino group).

| Characteristics of 5-Guanidino-2-Oxopentanoate Decarboxylase | |

| Systematic Name | 5-guanidino-2-oxo-pentanoate carboxy-lyase (4-guanidinobutanal-forming) wikipedia.org |

| Common Names | alpha-ketoarginine decarboxylase, 2-oxo-5-guanidinopentanoate carboxy-lyase wikipedia.org |

| EC Number | 4.1.1.75 (Note: The prompt listed 4.1.1.68, but research identifies this enzyme as 4.1.1.75) wikipedia.orgexpasy.org |

| Reaction | 5-guanidino-2-oxopentanoate <=> 4-guanidinobutanal + CO2 wikipedia.orgebi.ac.uk |

| Enzyme Family | Lyases (specifically carboxy-lyases) wikipedia.org |

| Cofactors | Thiamin diphosphate, Divalent cation wikipedia.org |

Biological and Physiological Significance Across Model Organisms

Microbial Metabolism

In the microbial world, 5-amino-2-oxopentanoate is a crucial link in the metabolic networks that allow bacteria and fungi to utilize amino acids as sources of carbon, nitrogen, and energy. nih.gov

The breakdown of amino acids like L-proline and L-arginine in many bacteria and fungi proceeds through pathways where this compound is a central metabolite. researchgate.netnih.gov This compound is typically formed from the transamination of δ-aminovalerate. The ability to catabolize these amino acids is essential for microbial survival, especially in environments where other primary nutrient sources are scarce. By processing these amino acids, microbes maintain their internal pool of metabolic intermediates, ensuring cellular homeostasis. tandfonline.comsochob.cl

In various bacteria, the catabolism of L-arginine and L-proline converges on the formation of this compound, which is then further metabolized to enter central metabolic pathways like the TCA cycle. This process is vital for the organism's ability to adapt to different nutrient conditions. nih.gov Fungi also utilize similar pathways for amino acid degradation, highlighting a conserved metabolic strategy. asm.org For instance, the degradation of certain amino acids is crucial for the growth and development of various fungal species. asm.org

The metabolism of nitrogen-containing compounds like amino acids is a cornerstone of the global nitrogen cycle, with microorganisms playing the primary role. frontiersin.orgmpg.de The breakdown of amino acids such as arginine and proline, which involves this compound, releases ammonium (B1175870). csic.es This process, known as ammonification, converts organic nitrogen back into an inorganic form (ammonia/ammonium) that can be used by other organisms, including plants. frontiersin.orgmpg.de

Bacterial communities in various environments, from soil to marine ecosystems, actively participate in these transformations. frontiersin.orgnih.gov The enzymatic steps leading to and from this compound are part of a complex network that ensures the recycling of nitrogen, a nutrient that often limits primary productivity in many ecosystems. mpg.de The ability of microbes to utilize amino acids via this intermediate directly contributes to the bioavailability of nitrogen in their environment.

In the context of the widely studied yeast Saccharomyces cerevisiae, the primary pathway for proline degradation does not typically involve this compound. However, yeast possesses a complex and versatile metabolic system for amino acid catabolism, notably the Ehrlich pathway, which converts amino acids into fusel alcohols, important flavor and aroma compounds. nih.gov

While not a primary route, alternative pathways for amino acid metabolism can be engineered or may become active under specific conditions. For example, patents describe engineered Saccharomyces cerevisiae strains capable of producing 5-aminopentanoate from 5-oxopentanoate (B1240814), a closely related reaction. google.com This involves the use of a transaminase, demonstrating that the yeast has the enzymatic potential to metabolize such compounds. google.com The enzyme ARO10 in yeast is a decarboxylase that acts on 2-oxo acids derived from the transamination of amino acids like phenylalanine and isoleucine. uniprot.org While this compound is not a listed primary substrate for ARO10, the existence of such enzymatic machinery highlights the yeast's capability to process a variety of keto-acids derived from amino acid metabolism. nih.govuniprot.org

Table 1: Role of this compound in Microbial Metabolism

| Metabolic Process | Organism Type | Role of this compound | Key Precursor(s) | Subsequent Metabolite(s) |

|---|---|---|---|---|

| Amino Acid Homeostasis | Bacteria, Fungi | Intermediate in the catabolism of proline and arginine for nutrient supply. researchgate.netnih.gov | δ-Aminovalerate, Proline, Arginine | Glutarate semialdehyde, 2-Oxoglutarate |

| Nitrogen Cycling | Bacteria | Facilitates ammonification by releasing amino groups from organic compounds. mpg.decsic.es | Nitrogen-containing amino acids | Ammonia (B1221849)/Ammonium |

| Metabolite Production | Yeast (Engineered) | Potential intermediate in engineered biosynthetic pathways. google.com | 2-Oxoadipate | 5-Aminopentanoate |

Relevance in Microbial Nitrogen Cycling

Plant Metabolism and Stress Responses

In plants, this compound is linked to the metabolism of proline, an amino acid renowned for its critical role in protecting plants against various environmental stresses. nih.govbioone.org

Plants accumulate high levels of proline in response to abiotic stresses such as drought, high salinity, and extreme temperatures. nih.govfrontiersin.orgcas.cz This accumulation helps to stabilize cellular structures, scavenge reactive oxygen species, and act as an osmoticum to maintain cell turgor. researchgate.netnih.gov When the stress is alleviated, this large pool of proline is catabolized to provide energy and nitrogen for recovery and growth. nih.govnih.gov

The primary pathway for proline catabolism converts proline back to glutamate (B1630785). bioone.orgmdpi.com However, alternative pathways exist. One such pathway proceeds via δ-aminovalerate, which can then be converted by a transaminase to this compound. This intermediate is subsequently metabolized to glutarate, feeding into the plant's central metabolism. This catabolic route is an important part of the plant's recovery process, turning a stress protectant back into usable resources. nih.gov The regulation of proline synthesis and degradation is tightly controlled at the transcriptional level, with stress conditions promoting synthesis and inhibiting catabolism, a trend that reverses upon recovery. nih.govbioone.org

Nitrogen is an essential macronutrient for plant growth, acquired from the soil primarily as nitrate (B79036) and ammonium. byjus.comtaylorfrancis.com Once taken up, this inorganic nitrogen is assimilated into amino acids, which are the building blocks for proteins, nucleic acids, and other vital biomolecules. researchgate.net137.189.43 The key entry points for assimilated nitrogen are glutamate and glutamine, formed through the GS-GOGAT cycle. taylorfrancis.comresearchgate.net

Table 2: Involvement of this compound in Plant Metabolism

| Plant Process | Condition | Metabolic Pathway | Significance of this compound |

|---|---|---|---|

| Abiotic Stress Response | Osmotic Stress (Drought, Salinity) | Proline Catabolism | Intermediate in an alternative pathway for degrading accumulated proline during stress recovery. nih.govnih.gov |

| Nitrogen Assimilation | Post-Stress Recovery | Amino Acid Recycling | Facilitates the release and reassimilation of nitrogen stored in proline, contributing to the plant's nitrogen pool. nih.govnih.gov |

Involvement in Proline Metabolism under Abiotic Stress (e.g., Osmotic Stress)

Studies in Invertebrate and Non-Human Vertebrate Models

The biological and physiological significance of this compound has been explored in various model organisms, shedding light on its metabolic roles. Studies in the invertebrate crustacean Daphnia pulex and in cattle have provided insights into the involvement of this compound in amino acid metabolism.

Metabolic Profiling in Daphnia pulex

Metabolic studies in the water flea, Daphnia pulex, have identified the presence of compounds closely related to this compound and have implicated its metabolic pathway in response to environmental stressors.

Detailed research has reported the presence of (2S)-2-ammonio-5-oxopentanoate in Daphnia pulex. nih.gov Furthermore, metabolomic analyses of the related species Daphnia magna have shown that the D-Arginine and D-ornithine metabolism pathway, which involves this compound, is significantly enriched under certain stress conditions. researchgate.net This suggests a potential role for this metabolic route in the organism's adaptation to environmental changes.

Enzymatic data from Daphnia pulex has identified an alanine--glyoxylate aminotransferase 2, a multifunctional enzyme with broad substrate specificity. hmdb.ca One of the reactions catalyzed by this enzyme is the conversion of L-ornithine and glyoxylate (B1226380) to this compound and glycine (B1666218). hmdb.ca This enzymatic capability underscores the potential for endogenous production of this compound in this invertebrate model.

Interactive Data Table: Enzymatic Reaction in Daphnia pulex

| Enzyme | Substrates | Products |

| Alanine--glyoxylate aminotransferase 2 | L-ornithine, Glyoxylate | This compound, Glycine |

Investigation in Cattle D-Arginine and D-Ornithine Metabolism

In cattle, this compound is a recognized intermediate in the D-arginine and D-ornithine metabolism pathway. researchgate.net This pathway is crucial for the processing of D-isomers of amino acids.

The biosynthesis of this compound in cattle can occur from D-ornithine through the action of the enzyme D-amino-acid oxidase. hmdb.caresearchgate.net This enzyme catalyzes the oxidative deamination of D-amino acids, converting them into their corresponding α-keto acids. nih.govnih.gov The presence and activity of D-amino-acid oxidase in various tissues, including the liver and kidney, are significant for the metabolism of D-amino acids that may be ingested by the animal. nih.gov The conversion of D-ornithine to this compound is a key step in this metabolic process. hmdb.caresearchgate.net

Interactive Data Table: Metabolic Pathway of this compound in Cattle

| Precursor | Enzyme | Product | Metabolic Pathway |

| D-ornithine | D-amino-acid oxidase | This compound | D-arginine and D-ornithine metabolism |

Advanced Methodologies for Investigating 5 Amino 2 Oxopentanoate

Isotopic Tracing and Metabolic Flux Analysis

Isotopic tracing is a powerful technique to follow the path of atoms through metabolic pathways. By introducing molecules labeled with stable isotopes, such as ¹³C and ¹⁵N, researchers can track the transformation of substrates into products, including 5-amino-2-oxopentanoate. medchemexpress.comisotope.com

Application of ¹³C and ¹⁵N Labeling

The synthesis of isotopically labeled versions of this compound and its precursors allows for detailed metabolic studies. For instance, the use of ¹³C- and ¹⁵N-labeled 5-aminolevulinic acid, a structurally related compound, demonstrates the feasibility of introducing these labels at specific positions within a molecule. medchemexpress.comresearchgate.netresearchgate.net This site-specific labeling is crucial for understanding the specific enzymatic reactions involved in its metabolism. By feeding cells or organisms with substrates like ¹³C-glucose or ¹⁵N-labeled amino acids, the incorporation of these heavy isotopes into this compound can be monitored, revealing the metabolic pathways that contribute to its synthesis. The use of isotope-labeled amino acids is also fundamental for producing isotopically labeled proteins for further study. sigmaaldrich.com

Quantitative Mass Spectrometry (MS) for Metabolite Detection and Quantification

Mass spectrometry (MS) is an indispensable tool for the detection and quantification of this compound and its isotopically labeled forms. creative-proteomics.com Techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are routinely used. exlibrisgroup.comnih.gov For complex biological samples, hydrophilic interaction liquid chromatography (HILIC) coupled with MS can effectively separate and quantify polar and ionic metabolites like this compound. nih.gov The high selectivity and sensitivity of MS allow for the differentiation between endogenous (unlabeled) and exogenous (labeled) metabolites, which is critical for accurate quantification and the reconstruction of metabolic pathways. medchemexpress.com Stable isotope-labeled compounds also serve as ideal internal standards in MS analysis, improving the accuracy and reproducibility of quantification by correcting for matrix effects. medchemexpress.com

| Analytical Technique | Principle | Application for this compound |

| Isotopic Labeling | Introduction of stable isotopes (e.g., ¹³C, ¹⁵N) into molecules to trace their metabolic fate. medchemexpress.comisotope.com | Tracking the biosynthesis and degradation of this compound through various metabolic pathways. |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify molecules. creative-proteomics.com | Detecting and quantifying this compound and its labeled isotopomers in biological samples. bovinedb.ca |

| LC-MS | Separates compounds using liquid chromatography before MS analysis. nih.gov | Quantification of this compound in complex mixtures like cell lysates and biofluids. nih.gov |

| GC-MS | Separates volatile compounds using gas chromatography prior to MS analysis. exlibrisgroup.com | Analysis of derivatized this compound and related metabolites. |

| HILIC-MS | A variation of LC-MS specifically designed for the separation of polar and ionic compounds. nih.gov | Ideal for the analysis of this compound without the need for derivatization. nih.gov |

Enzymatic Activity and Kinetic Characterization

Understanding the enzymes that produce and consume this compound is crucial for comprehending its metabolic role. This involves developing specific assays to measure their activity and performing kinetic studies to determine their efficiency and substrate specificity. educons.edu.rs

Spectrophotometric and Chromatographic Assay Development

Enzymatic assays are fundamental to studying the enzymes involved in this compound metabolism. Spectrophotometric assays, which measure changes in light absorbance resulting from the enzymatic reaction, can be developed to monitor the formation or consumption of substrates or products. exlibrisgroup.comnih.gov For example, the activity of aminotransferases that might utilize this compound can be measured by coupling the reaction to a dehydrogenase that produces a detectable change in absorbance. nih.gov Chromatographic assays, such as HPLC, provide a direct and highly specific method to separate and quantify this compound and related compounds from the reaction mixture, allowing for precise measurement of enzyme activity.

Inhibitor and Activator Screening for Enzyme Modulation

To further characterize the enzymes involved in this compound metabolism and to probe their physiological roles, researchers screen for inhibitors and activators. Identifying molecules that can specifically block or enhance the activity of these enzymes can provide valuable insights into their mechanism and function. unito.it For example, compounds structurally similar to this compound or its substrates could act as competitive inhibitors. nih.gov High-throughput screening methods can be employed to test large libraries of compounds for their effects on enzymatic activity, potentially leading to the discovery of potent and specific modulators. These modulators can then be used as chemical tools to study the metabolic consequences of altering this compound levels in cells or organisms. frontiersin.org

Genetic and Molecular Biology Approaches

Genetic and molecular biology techniques are essential for identifying the genes that encode the enzymes of this compound metabolism and for understanding their regulation. By manipulating the expression of these genes, researchers can investigate the impact on cellular and organismal physiology.

The gene AGXT2, for instance, encodes the enzyme alanine-glyoxylate aminotransferase 2, which is involved in the metabolism of L-ornithine to this compound. genecards.org Techniques such as gene cloning and expression allow for the production of large quantities of these enzymes for detailed biochemical characterization. educons.edu.rs Furthermore, creating knockout models, where a specific gene is inactivated, can reveal the physiological function of the encoded enzyme by observing the resulting metabolic changes, including alterations in the levels of this compound. Conversely, overexpressing a gene can help to understand the consequences of increased enzymatic activity. These genetic approaches, combined with the analytical methods described above, provide a powerful strategy for dissecting the metabolic network surrounding this compound.

Gene Perturbation (Knockout, Knockdown, Overexpression) in Model Systems

Gene perturbation is a powerful tool for understanding the in vivo relevance of specific genes and the metabolic consequences of their altered expression. These techniques are crucial for dissecting the pathways involving this compound.

Gene Knockout and Knockdown: Creating knockout (complete gene deletion) or knockdown (reduced gene expression) models in organisms like Escherichia coli, yeast (Saccharomyces cerevisiae), or even in specific tissues of higher organisms allows researchers to observe the resulting metabolic phenotype. For instance, perturbing genes encoding enzymes suspected to be involved in the synthesis or degradation of this compound can lead to its accumulation or depletion, providing strong evidence for the gene's function. Computational models can help predict the effects of such genetic perturbations on metabolic fluxes throughout the network. ethz.ch These predictions can then be validated experimentally.

Overexpression: Conversely, overexpressing a gene of interest can lead to increased production of its corresponding enzyme. This can be used to enhance the production of a desired metabolite, such as in the case of recombinant E. coli engineered to overproduce 5-aminolevulinic acid (a related compound), where overexpression of the hemA gene led to a significant increase in enzyme activity. jmb.or.kr The effects of these perturbations can be analyzed at the transcriptomic and metabolomic levels to gain a comprehensive understanding of the cellular response. nih.gov

Computational Approaches: Computational methods, such as Flux Scanning based on Enforced Objective Flux (FSEOF), can be used to identify potential gene targets for metabolic engineering. researchgate.net These in silico models help prioritize genes for experimental knockout or overexpression studies to optimize the production of specific compounds. researchgate.net

Recombinant Protein Expression and Purification

To study the enzymatic reactions involving this compound in a controlled in vitro setting, the enzymes themselves must be produced in large quantities and high purity. This is typically achieved through recombinant protein expression.

Expression Systems: The gene encoding the enzyme of interest is cloned into an expression vector, which is then introduced into a suitable host organism. E. coli is a commonly used host due to its rapid growth and well-established genetic tools. jmb.or.krnih.goviucr.org For example, glutamate-1-semialdehyde (B1620169) aminotransferase from Bacillus subtilis has been successfully overexpressed in E. coli for structural studies. nih.goviucr.org

Purification: Following expression, the cells are lysed, and the target protein is purified from the cellular milieu using various chromatographic techniques. Affinity chromatography, where a tag is fused to the recombinant protein to facilitate its binding to a specific resin, is a widely used method for achieving high purity. The purified enzyme can then be used for activity assays, kinetic studies, and structural analysis.

Structural Biology of Associated Enzymes

Determining the three-dimensional structure of enzymes that bind to or act upon this compound provides invaluable insights into their catalytic mechanisms and substrate specificity.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) Studies

X-ray crystallography and cryo-EM are powerful techniques for determining the atomic-level structure of proteins.

X-ray Crystallography: This technique requires the protein to be crystallized, a process that can be challenging. Once suitable crystals are obtained, they are exposed to a beam of X-rays, and the resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic structure can be built. This method has been instrumental in elucidating the structures of numerous enzymes, including 5-aminolevulinate synthase from Rhodobacter capsulatus. nih.govebi.ac.uk The crystal structure of this enzyme, both with and without its substrates, has provided a detailed view of the active site and the catalytic mechanism. nih.gov

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM is particularly useful for large protein complexes or proteins that are difficult to crystallize. The sample is rapidly frozen in a thin layer of vitreous ice and then imaged using an electron microscope. Thousands of images are then computationally combined to reconstruct a 3D model of the protein.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Binding and Conformational Dynamics

NMR spectroscopy is a versatile technique that can provide information about protein structure, dynamics, and interactions with ligands in solution, which is a more native-like environment compared to a crystal. anu.edu.au

Ligand-Observed NMR: In these experiments, the focus is on the NMR signals of the ligand, in this case, this compound. Changes in the ligand's NMR spectrum upon binding to an enzyme can confirm the interaction and provide information about the binding affinity. nih.govbeilstein-journals.org Techniques like Saturation Transfer Difference (STD) NMR and WaterLOGSY are commonly used for this purpose. beilstein-journals.org

Protein-Observed NMR: By isotopically labeling the protein (e.g., with ¹⁵N or ¹³C), changes in the protein's NMR spectrum upon ligand binding can be monitored. beilstein-journals.org Chemical shift perturbation (CSP) mapping, where changes in the chemical shifts of specific amino acid residues are tracked, can identify the ligand-binding site on the protein surface. plos.org Furthermore, NMR can be used to study the conformational dynamics of the enzyme and how they are affected by ligand binding. biorxiv.org

Analytical Techniques for Isolation and Detection

Accurate and sensitive detection and quantification of this compound are essential for studying its metabolism and for monitoring the success of purification procedures.

High-Performance Liquid Chromatography (HPLC) for Purity and Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for separating, identifying, and quantifying compounds in a mixture. vulcanchem.com

Purity Assessment: HPLC is routinely used to assess the purity of synthesized or isolated this compound and related compounds. vwr.com By separating the compound of interest from any impurities, the percentage of purity can be accurately determined. vwr.com

Quantitative Analysis: HPLC can be used to quantify the concentration of this compound in various samples, such as cell extracts or reaction mixtures. This is crucial for enzymatic assays and for studying the metabolic fate of the compound. Different types of HPLC columns and mobile phases can be employed to achieve optimal separation. For instance, mixed-mode chromatography can be used to adjust the retention time of related amino acids by varying the mobile phase composition. sielc.com Derivatization of the analyte can also be employed to enhance its detection by UV or fluorescence detectors. csic.es

| Parameter | Description | Reference |

| Purity Analysis | HPLC is the primary method for assessing the purity of this compound and its derivatives. | vulcanchem.com |

| Quantitative Determination | HPLC is used to determine the concentration of this compound in biological and chemical samples. | rsc.org |

| Chromatographic Method | Mixed-mode chromatography with adjustable mobile phase composition can be used for separation. | sielc.com |

Chromatographic Purification Methods in Biosynthesis

The isolation and purification of this compound from complex biological mixtures, such as fermentation broths or enzymatic reaction systems, is critical for its detailed investigation and characterization. Due to its chemical nature as a keto-amino acid, multi-step chromatographic strategies are typically employed to achieve high purity. thermofisher.comresearchgate.net These methods leverage the compound's unique physicochemical properties, including its charge, polarity, and size.

A cornerstone technique for the purification of charged biomolecules like this compound is Ion-Exchange Chromatography (IEX) . biotoolomics.comunc.edu This method separates molecules based on their net charge by utilizing a charged stationary phase. biotoolomics.com Given that this compound possesses both an amino group (positively charged at acidic to neutral pH) and a carboxylate group (negatively charged at neutral to basic pH), the selection of the IEX resin and buffer pH is crucial.

Cation-Exchange Chromatography: At a pH below its isoelectric point, this compound will carry a net positive charge, allowing it to bind to a negatively charged cation-exchange resin, such as those with sulfopropyl (SP) or carboxymethyl (CM) functional groups. biotoolomics.com Impurities that are neutral or negatively charged will pass through the column. The bound compound can then be eluted by increasing the salt concentration or the pH of the mobile phase. This approach is effective for separating the target compound from anionic or neutral contaminants. chromatographyonline.com

Anion-Exchange Chromatography: Conversely, at a pH above its isoelectric point, the compound will have a net negative charge and can be purified using a positively charged anion-exchange resin, like those with quaternary ammonium (B1175870) (Q) or diethylaminoethyl (DEAE) functional groups. biotoolomics.com This is particularly useful for removing other cationic species from the mixture.

Often, a single chromatographic step is insufficient to achieve the desired level of purity. Therefore, a multi-step purification protocol is common, often combining different chromatographic principles. For instance, after an initial capture and partial purification by IEX, a subsequent polishing step using Size-Exclusion Chromatography (SEC) can be employed. nih.gov SEC separates molecules based on their hydrodynamic volume, effectively removing high-molecular-weight contaminants such as the enzymes used in biosynthesis (e.g., 5-aminovalerate transaminase) or other proteins present in cell lysates. nih.govnih.gov

In the context of biosynthetic production where a crude lysate or reaction mixture is the starting material, a typical purification scheme would begin with sample preparation (e.g., centrifugation and filtration to remove cells and debris) followed by one or more chromatographic columns.

A representative, though generalized, purification strategy for this compound from a biosynthetic reaction mixture is summarized in the table below. This table illustrates the progressive increase in purity and specific activity (in this context, the amount of the target compound relative to contaminants) at each stage of the process.

Table 1: Illustrative Multi-Step Purification Scheme for this compound

| Purification Step | Total Protein (mg) | Total this compound (µmol) | Purity (%) | Yield (%) | Purification Fold |

|---|---|---|---|---|---|

| Crude Lysate | 2500 | 500 | 5 | 100 | 1 |

| Ammonium Sulfate Precipitation | 750 | 450 | 15 | 90 | 3 |

| Cation-Exchange Chromatography | 80 | 380 | 65 | 76 | 13 |

| Anion-Exchange Chromatography | 15 | 325 | 92 | 65 | 18.4 |

| Size-Exclusion Chromatography | 5 | 300 | >98 | 60 | >19.6 |

The values presented are illustrative and can vary significantly based on the specific expression system, initial concentration, and the precise chromatographic conditions employed. The "Purification Fold" indicates the degree of purification achieved at each step relative to the crude starting material.

Advanced techniques such as High-Performance Liquid Chromatography (HPLC) , often in a reversed-phase or ion-exchange format, can be utilized for final polishing steps or for analytical quantification of the purified product. thermofisher.comresearchgate.net For complex mixtures, two-dimensional HPLC can also be applied to achieve very high resolution. core.ac.uk The successful purification of metabolic intermediates like this compound is a critical prerequisite for subsequent structural and functional studies.

Applications in Biotechnology and Synthetic Biology Research

Metabolic Engineering for Amino Acid Production

5-Amino-2-oxopentanoate is a naturally occurring intermediate in the metabolism of several amino acids, most notably in the pathway converting ornithine to proline in plants. nih.gov Tracer experiments have demonstrated that the conversion of ornithine to proline proceeds via this compound (also known as α-keto-δ-aminovaleric acid), challenging previous assumptions about the pathway. nih.gov It is also recognized as an intermediate in broader arginine and proline metabolism and D-amino acid metabolism. ebi.ac.ukkegg.jp

This central role makes this compound and its associated metabolic pathways a prime target for metabolic engineering. The goal is to enhance the production of specific amino acids or related platform chemicals. By manipulating the expression of enzymes that produce or consume this intermediate, researchers can redirect metabolic flux towards a desired product. For instance, redirecting the catabolism of glutamate (B1630785) can enhance the production of amino acids like lysine (B10760008), threonine, and glycine (B1666218) by increasing the pool of precursors such as L-aspartate-4-semialdehyde. nih.gov While direct engineering to accumulate this compound is less common, its pathway is crucial for producing related valuable compounds. For example, engineering efforts to produce 5-aminovalerate (5AVA), a C5 platform chemical, often involve manipulating lysine degradation pathways where this compound analogs are key intermediates. nih.govnih.gov

Development of Recombinant Microorganisms for Biosynthesis

The development of recombinant microorganisms, primarily Escherichia coli, is a cornerstone of synthetic biology for producing non-natural chemicals and overproducing valuable metabolites. Several strategies have been developed to engineer microbes for the biosynthesis of C5 platform chemicals derived from or related to this compound.

One prominent approach focuses on producing 5-aminovalerate (5AVA) and glutarate. nih.gov This has been achieved by introducing genes from other organisms, such as Pseudomonas putida, into E. coli. For example, the expression of lysine 2-monooxygenase (davA) and 5-aminovaleramide amidohydrolase (davB) from P. putida in an E. coli strain engineered for enhanced L-lysine synthesis resulted in the production of 5AVA directly from glucose. nih.govnih.gov Further introduction of 5-aminovalerate aminotransferase (gabT) and glutarate semialdehyde dehydrogenase (gabD) enabled the conversion of 5AVA to glutarate. nih.gov

Patents have outlined multiple novel biosynthetic pathways in recombinant microorganisms to produce 5-aminopentanoate (5AVA). google.com One such pathway involves the conversion of 2-oxoadipate into 5-oxopentanoate (B1240814) by an evolved α-keto acid decarboxylase, followed by the conversion of 5-oxopentanoate into 5-aminopentanoate by a transaminase. google.com These engineered pathways demonstrate the feasibility of using recombinant microbes to create new routes to valuable chemicals, bypassing traditional chemical synthesis.

| Host Organism | Key Genes/Enzymes Expressed | Precursor | Product | Reference |

|---|---|---|---|---|

| Escherichia coli WL3110 | davA (lysine 2-monooxygenase), davB (delta-aminovaleramidase) from P. putida | L-lysine | 5-Aminovalerate (5AVA) | nih.gov |

| Escherichia coli XQ56 | davA, davB from P. putida | Glucose | 5-Aminovalerate (5AVA) | nih.gov |

| Escherichia coli WL3110 | davA, davB, gabT (5AVA aminotransferase), gabD (glutarate semialdehyde dehydrogenase) from P. putida | L-lysine, α-ketoglutarate | Glutarate | nih.gov |

| Escherichia coli | Evolved sucA (α-keto acid decarboxylase), gabT (transaminase) from P. putida | 2-Oxoadipate | 5-Aminopentanoate | google.com |

Novel Bioconversion Strategies (e.g., Enzymatic Synthesis of Enantiomers)

Bioconversion, using isolated enzymes or whole-cell systems to perform specific chemical transformations, offers a powerful and sustainable alternative to traditional chemical synthesis. For keto acids like this compound and its analogs, enzymatic strategies are particularly valuable for producing chiral amino acids with high enantiomeric purity.

A key class of enzymes in this field is the ω-transaminases (ω-TAs), which catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor. asm.org Researchers have successfully engineered ω-TAs to improve their activity and substrate scope, enabling the synthesis of unnatural amino acids. For instance, an (S)-selective ω-TA from Ochrobactrum anthropi was engineered through site-directed mutagenesis (L57A variant). asm.org This variant showed a dramatic 48-fold increase in activity for 2-oxopentanoic acid, allowing for the asymmetric synthesis of L-norvaline with an enantiomeric excess (ee) of over 99%. asm.orgnih.gov

These enzymatic methods provide several advantages:

High Stereoselectivity : Enzymes can produce a single desired enantiomer, which is crucial for pharmaceuticals and bioactive compounds. whiterose.ac.uk

Mild Reaction Conditions : Bioconversions typically occur in aqueous solutions at moderate temperatures and pH, reducing energy consumption and hazardous waste.

Green Chemistry : Enzymatic routes avoid the use of heavy metal catalysts and harsh reagents often required in chemical synthesis.

Deracemization is another advanced strategy that uses two stereocomplementary enzymes to convert a racemic mixture of amines completely into a single, optically pure enantiomer. whiterose.ac.uk This process involves an initial enantioselective deamination to produce a keto acid intermediate, which is then re-aminated by a second, stereocomplementary transaminase to yield the desired product in theoretically 100% yield and purity. whiterose.ac.uk

| Enzyme/System | Strategy | Substrate | Product | Key Finding | Reference |

|---|---|---|---|---|---|

| Engineered ω-Transaminase (L57A variant) from Ochrobactrum anthropi | Asymmetric Synthesis | 2-Oxopentanoic acid | L-Norvaline | Achieved >99% enantiomeric excess (ee). The L57A mutation increased activity 48-fold. | asm.orgnih.gov |

| Engineered ω-Transaminase (L57A variant) | Kinetic Resolution | rac-Norvaline | D-Norvaline | Successful resolution to produce the D-enantiomer with >99% ee. | nih.gov |

| Phenylalanine Dehydrogenase (PDH) from T. intermedius | Reductive Amination | 5-(1,3-dioxolan-2-yl)-2-oxopentanoic acid | (S)-2-amino-5-(1,3-dioxolan-2-yl)pentanoic acid | Yields >94% and ee >98% for a precursor to the drug Omapatrilat. | researchgate.net |

Designing Biosensors for Metabolite Monitoring

Real-time monitoring of intracellular metabolite concentrations is critical for optimizing metabolic engineering strategies and for various diagnostic applications. Biosensors, which are engineered biological components that produce a detectable signal in response to a specific molecule, are ideal tools for this purpose. nih.gov While a specific biosensor for this compound has not been detailed in the reviewed literature, established principles of biosensor design could be readily applied for its creation.

The design of a specific metabolite biosensor typically involves two main components:

A Sensor Domain : A biological molecule, often a transcription factor or an enzyme, that specifically recognizes and binds to the target metabolite. nih.gov

A Reporter Domain : A component that transduces the binding event into a measurable output, such as fluorescence (e.g., GFP) or an electrical signal. nih.gov

Rational protein engineering and directed evolution are powerful methods to create highly specific biosensors. nih.govmdpi.com For example, researchers have successfully engineered biosensors for aromatic amino acids by mutating ligand-binding domains of bacterial transcription factors to alter their specificity. nih.gov A similar approach could be used to develop a sensor for this compound by identifying a naturally occurring protein that binds to it or a structurally similar molecule and then engineering its binding pocket to enhance specificity and sensitivity.

Another promising technology is the development of electrochemical biosensors. iapchem.org These devices often use an immobilized enzyme that reacts with the target metabolite. nih.govmdpi.com For instance, an engineered D-amino acid oxidase could be used on an electrode to detect specific D-amino acids by measuring the hydrogen peroxide produced during the enzymatic reaction. mdpi.com A similar system could be envisioned for this compound, using a specific dehydrogenase or transaminase to generate a detectable electrochemical signal, potentially integrated into wearable devices for continuous, non-invasive monitoring. nih.gov

Future Directions and Emerging Research Avenues

Elucidation of Regulatory Networks Governing its Metabolism

A primary frontier in the study of 5-amino-2-oxopentanoate is the detailed mapping of the regulatory networks that control its synthesis and degradation. This involves identifying the specific transcription factors, signaling molecules, and allosteric effectors that modulate the activity of key enzymes. In humans, the compound is involved in D-arginine and D-ornithine metabolism, and its formation from L-ornithine can be catalyzed by Alanine--Glyoxylate Aminotransferase 2 (AGXT2), a mitochondrial enzyme. hmdb.cagenecards.org The regulation of the gene encoding this enzyme and the enzyme's activity are critical for controlling the flux through this pathway.

Future research will likely focus on:

Transcriptional Regulation: Identifying transcription factors that bind to the promoter regions of genes like AGXT2 and other enzymes responsible for the compound's metabolism.

Post-translational Modifications: Investigating how phosphorylation, acetylation, or other modifications affect the activity of enzymes in the pathway.

Allosteric Regulation: Determining how other metabolites, including upstream precursors and downstream products, provide feedback to regulate enzyme function. For instance, in plants, the metabolism of related amino acids is tightly controlled by feedback regulation of key enzymes. annualreviews.org

Understanding these networks is crucial, as dysregulation of amino acid metabolism is linked to various pathological states. biorxiv.orgnih.gov

| Enzyme | Function | Organism/System | Reference |

| D-amino-acid oxidase | Catalyzes the biosynthesis of this compound from D-ornithine. | Humans, Cattle | hmdb.cabovinedb.ca |

| Alanine--Glyoxylate Aminotransferase 2 (AGXT2) | Catalyzes the conversion of L-ornithine and pyruvate (B1213749) to this compound and L-alanine. | Humans | genecards.org |

| Ornithine cyclodeaminase (OCD) | An NAD⁺-dependent enzyme that can convert L-ornithine into proline, with this compound proposed as a key intermediate in the hydrolytic reaction mechanism before cyclization. | Bacteria (e.g., Pseudomonas putida) | researchgate.net |

Comprehensive Systems-Level Analysis (e.g., Omics Integration)

The advent of "omics" technologies—transcriptomics, proteomics, and metabolomics—provides powerful tools for understanding the role of this compound within the broader context of cellular and organismal physiology. mdpi.com Integrating these datasets allows researchers to build comprehensive models of metabolic networks and uncover previously unknown connections. nih.gov

Recent studies have begun to highlight the compound's significance through this lens:

Metabolic Dysregulation: A trans-omics analysis of skeletal muscle in obese mice identified this compound as part of a network of metabolites that lose their responsiveness to starvation, indicating its involvement in metabolic inflexibility associated with obesity. biorxiv.org

Hypoxia Response: Integrated metabolomic and transcriptomic analyses of liver tissue under chronic hypoxia revealed significant alterations in amino acid metabolism, including pathways related to arginine and proline, suggesting a role for intermediates like this compound in the adaptation to low-oxygen environments. nih.gov

Symbiotic Processes: Systems-level studies of nitrogen-fixing bacteria have used omics approaches to uncover the metabolic entanglement between bacteria and host plants, identifying 5-amino-oxopentanoate as an intermediate in a specialized arginine catabolism cycle essential for symbiosis. biorxiv.orgosti.gov

Future work will aim to create more sophisticated multi-omics models to predict how perturbations in the network, whether genetic or environmental, affect the levels and flux of this compound and related metabolites. frontiersin.org

| Study Area | Omics Approach | Key Finding Related to this compound or Associated Pathways | Reference |

| Metabolic Dysregulation in Obesity | Trans-omics (Metabolomics, Proteomics) | Global loss of responsiveness in key regulator metabolites, including this compound, during starvation in obese mice. | biorxiv.org |

| Chronic Hypoxia in Liver | Metabolomics, Transcriptomics | Alterations in arginine and proline metabolism pathways, which are directly linked to this compound. | nih.gov |

| Symbiotic Nitrogen Fixation | Systems Biology, Isotope Labeling, Transposon Sequencing | Identification of 5-amino-oxopentanoate as an intermediate in the co-catabolism of arginine and succinate (B1194679), a key process in symbiotic nitrogen fixation. | biorxiv.orgosti.gov |

| Plant Stress Response | Metabolomics, Transcriptomics | Integrated analysis in wheat revealed that amino acid metabolism is a key pathway affected by temperature stress, impacting disease resistance. | frontiersin.org |

Characterization of Unidentified Enzymes and Pathways

Despite advances, significant "gaps" remain in our knowledge of metabolic pathways. nih.govplos.org For this compound, this includes the definitive identification of all enzymes that can produce or consume it across different species and cellular compartments. In some metabolic reconstructions, it has been identified as a "dead-end" metabolite, meaning the enzyme that processes it further is unknown, halting the metabolic flow in the model. core.ac.uk

Emerging research avenues to address this include:

Computational Biology and Bioinformatics: Using genomic data to predict "missing" enzymes based on sequence homology, gene clustering (operons), and metabolic context. nih.govplos.orgrhea-db.org

High-Throughput Genetics: Employing techniques like transposon sequencing to screen mutant libraries and identify genes whose disruption affects the metabolism of this compound or its precursors. nih.govplos.org

Biochemical Characterization of Promiscuous Enzymes: Identifying and characterizing enzymes with broad substrate specificity that may act on this compound as a secondary function. For example, studies on symbiotic bacteria revealed that enzymes like AspC and IlvB1 are promiscuous and can act on both 5-guanidino-2-oxopentanoate (B1236268) (GOP) and 5-amino-oxopentanoate (AOP). biorxiv.org

A notable area of uncertainty is the degradation of arginine via this compound, which has been cited as a pathway with a lack of complete knowledge. nih.gov Filling these gaps is essential for accurate modeling of metabolism and for understanding the complete lifecycle of this compound.

Exploration of its Role in Interspecies Interactions

Metabolites are the currency of many interactions between different species, acting as nutrients, signals, or weapons. There is growing evidence that this compound and its related pathways are important in the context of both symbiotic and competitive microbial interactions.

Key research findings and future directions include:

Symbiosis: In the symbiotic relationship between nitrogen-fixing bacteria (Sinorhizobium meliloti) and legume plants, 5-amino-oxopentanoate is a key intermediate in the "CATCH-N" cycle. osti.gov This pathway allows the bacterium to process arginine and succinate provided by the plant to fuel nitrogen fixation. biorxiv.orgosti.gov Understanding this pathway could provide a blueprint for engineering more efficient nitrogen-fixing systems.

Microbial Communities: In complex soil environments, bacteria constantly exchange metabolites. asm.orgresearchgate.net While not always identified directly, derivatives of amino acids are crucial in these interactions. Future metabolomics studies of microbial communities may reveal the role of this compound as a public good or a signaling molecule that shapes community structure.

Host-Microbe Systems: In an untargeted metabolomics study of the archaeal host Ignicoccus hospitalis and its symbiont Nanoarchaeum equitans, researchers characterized the transfer of metabolites between the two organisms. montana.edu This highlights how central metabolites, including amino acid derivatives, are exploited by organisms with reduced genomes, a potential role for this compound in similar systems.

Exploring these roles will provide insight into the chemical ecology of microbial communities and the evolution of metabolic dependencies between organisms.

Q & A

Basic Research Questions

Q. How can researchers reliably identify and cross-reference 5-amino-2-oxopentanoate across biochemical databases?

- Methodological Answer : Use standardized identifiers from authoritative databases to confirm the compound’s structure and properties. Cross-reference identifiers such as:

| Database | Identifier |

|---|---|

| HMDB | HMDB0006272 |

| PubChem | 439402 |

| ChEBI | CHEBI:49268 |

| MetaCyc | This compound |

Validate spectral data (NMR, MS) against these entries and consult peer-reviewed repositories like CAS Common Chemistry (CAS 2000-59-1) .

Q. What metabolic pathways involve this compound as an intermediate?

- Methodological Answer : The compound is implicated in arginine degradation pathways. Key steps include:

Arginine → 2-Oxoarginine via arginine dehydrogenase.

2-Oxoarginine → this compound through spontaneous hydrolysis.

Decarboxylation by this compound decarboxylase to produce 4-aminobutanal .

Use isotopic labeling (e.g., -arginine) to trace metabolic flux and confirm pathway activity via LC-MS .

Q. What synthetic routes are available for producing this compound in laboratory settings?

- Methodological Answer :

- Chemical Synthesis : Start with glutamic acid derivatives; protect the amino group (e.g., with benzyloxycarbonyl) and oxidize the α-carbon to a ketone using PCC (pyridinium chlorochromate). Deprotect under hydrogenolysis .

- Microbial Biosynthesis : Engineer E. coli or Bacillus strains to overexpress arginine dehydrogenase and pathway regulators. Optimize fermentation conditions (pH 7.0, 37°C) to enhance yield .

Advanced Research Questions

Q. How can researchers design experiments to study the enzymatic decarboxylation of this compound?

- Methodological Answer :

Enzyme Purification : Express recombinant this compound decarboxylase in E. coli BL21(DE3) and purify via affinity chromatography.

Kinetic Assays : Measure and under varying substrate concentrations (0.1–10 mM) using a coupled assay with NADH oxidation.

Inhibitor Screening : Test analogs like 5-fluoro-2-oxopentanoate for competitive inhibition.

Structural Analysis : Perform X-ray crystallography (1.8 Å resolution) to identify active-site residues critical for catalysis .

Q. How to resolve contradictions in metabolic flux data involving this compound in bacterial systems?

- Methodological Answer :

- Computational Gap-Filling : Use tools like GapMind to predict missing pathway enzymes or regulatory nodes .

- Isotopic Tracer Studies : Apply -glucose to track carbon flow through arginine degradation. Compare experimental flux distributions with in silico models (e.g., COBRApy).

- Knockout Validation : Delete putative genes (e.g., kguD encoding decarboxylase) and quantify pathway intermediates via GC-MS .

Q. What strategies can elucidate the role of this compound in microbial catabolic pathways under varying environmental conditions?

- Methodological Answer :

Multi-Omics Integration : Pair RNA-seq (to identify upregulated genes) with metabolomics (LC-QTOF-MS) under stress conditions (e.g., nitrogen limitation).

CRISPR Interference : Knock down this compound decarboxylase expression and assess growth phenotypes.

In Situ Activity Probes : Develop fluorogenic substrates (e.g., coumarin-labeled analogs) to visualize enzyme activity in microbial consortia .

Notes for Reproducibility and Documentation

- Experimental Reporting : Follow Beilstein Journal guidelines for detailed method descriptions, including purification protocols and spectral validation (e.g., -NMR: δ 2.45 ppm, triplet) .

- Data Sharing : Deposit raw metabolomics data in public repositories (e.g., MetaboLights) with cross-referenced identifiers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.